molecular formula C5HClF3IN2 B12289021 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine

2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine

Cat. No.: B12289021
M. Wt: 308.43 g/mol
InChI Key: SRFMINHYNHBGOS-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5HClF3IN2. It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and iodine atoms can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Uniqueness

2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine is unique due to the combination of chlorine, iodine, and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts specific chemical properties, such as high reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-4-iodo-5-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF3IN2/c6-4-11-1-2(3(10)12-4)5(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFMINHYNHBGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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